molecular formula C28H25ClN2O5 B2508372 N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 866590-60-5

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2508372
CAS No.: 866590-60-5
M. Wt: 504.97
InChI Key: VXSDPCCWWKIZJL-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic small molecule characterized by a dihydroquinolinone core substituted with methoxy groups, a 3,4-dimethylbenzoyl moiety, and an acetamide-linked 4-chlorophenyl group. The compound’s design leverages quinolinone and benzoyl pharmacophores, which are common in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSDPCCWWKIZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the quinoline core with a chlorophenyl group, typically using a chlorinating agent such as thionyl chloride.

    Attachment of the Dimethylbenzoyl Moiety: This can be done through an acylation reaction, where the quinoline derivative reacts with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, as well as scaling up the reactions to produce the compound in larger quantities.

Chemical Reactions Analysis

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions, particularly in the context of drug discovery.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues and Derivatives

The provided evidence highlights structurally related compounds, particularly 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (hereafter referred to as Compound A ), which shares the acetamide backbone and halogenated aryl groups . Below is a comparative analysis:

Feature Target Compound Compound A
Core Structure 1,4-dihydroquinolin-4-one with methoxy groups 2,3-dihydro-1H-pyrazol-4-yl
Substituents 3-(3,4-dimethylbenzoyl), 6,7-dimethoxy, N-(4-chlorophenyl)acetamide 3,4-dichlorophenyl, 1,5-dimethyl, N-(pyrazolyl)acetamide
Planarity Likely planar quinolinone core (assumed) Non-planar due to dihydro-pyrazol ring; dihedral angles: 54.8°–77.5° between rings
Hydrogen Bonding Potential N–H⋯O interactions (not explicitly reported) R₂²(10) dimer formation via N–H⋯O bonds
Synthetic Route Not detailed in evidence Carbodiimide-mediated coupling in dichloromethane

Key Findings:

Conformational Flexibility : Compound A exhibits three distinct conformers in its asymmetric unit due to steric repulsion between substituents, leading to variable dihedral angles (44.5°–56.2°) . The target compound’s 3,4-dimethylbenzoyl group may introduce similar steric effects, though its conformational behavior remains uncharacterized.

Pharmacophore Diversity: Both compounds feature halogenated aryl groups (chlorophenyl in the target compound vs. dichlorophenyl in Compound A), which are common in drug design for enhancing lipophilicity and target binding. However, the dihydroquinolinone core in the target compound may confer unique electronic properties compared to the pyrazolyl core of Compound A .

Crystallographic Data : Compound A’s structure was resolved using SHELX software (), a standard in small-molecule crystallography. This suggests that the target compound’s structure could be similarly analyzed for precise stereochemical insights .

Biological Activity

N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound belonging to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features several functional groups that contribute to its reactivity and biological effects. The presence of a chlorophenyl group and a quinoline moiety suggests potential interactions with biological targets.

Property Details
Molecular Formula C20H20ClN2O4
Molecular Weight 388.84 g/mol
Solubility Soluble in DMSO and ethanol

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated effectiveness against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In one study, derivatives showed IC50 values ranging from 44.3 to 71.9 µM across different cancer cell lines, indicating strong antiproliferative activity .

Antimicrobial Activity

Quinoline derivatives are also known for their antimicrobial properties. The compound's structure suggests potential interactions with bacterial enzymes or cell membranes. Preliminary studies have shown that related compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interfere with DNA synthesis or function through topoisomerase inhibition or by generating reactive oxygen species (ROS) that lead to cellular damage.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Quinoline Core : This may involve cyclization reactions that form the quinoline ring structure.
  • Introduction of Functional Groups : Specific reagents are used to introduce the chlorophenyl and acetamide groups.
  • Purification : The final product is purified using techniques such as column chromatography.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antiproliferative Activity : A derivative was tested against various cancer cell lines and showed promising results with IC50 values significantly lower than standard chemotherapeutics .
  • Antioxidant Properties : Some derivatives have been evaluated for their antioxidant capacities in vitro, demonstrating potential protective effects against oxidative stress in cells.

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